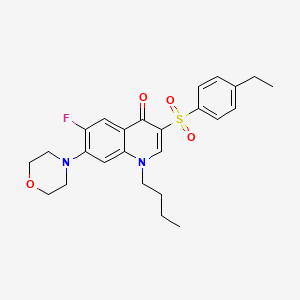

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Beschreibung

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinolinone family and features multiple functional groups, including a butyl group, an ethylbenzenesulfonyl group, a fluorine atom, and a morpholin-4-yl group. Its unique structure makes it a subject of interest in various scientific research fields.

Eigenschaften

IUPAC Name |

1-butyl-3-(4-ethylphenyl)sulfonyl-6-fluoro-7-morpholin-4-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-3-5-10-28-17-24(33(30,31)19-8-6-18(4-2)7-9-19)25(29)20-15-21(26)23(16-22(20)28)27-11-13-32-14-12-27/h6-9,15-17H,3-5,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZKECYFBZKIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinolinone core One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various substituents leading to derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

Industry: Employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Quinolin-4-one derivatives

1-Methyl-3-(4-methoxybenzenesulfonyl)-quinolin-4-one

1-Ethyl-3-(4-ethylbenzenesulfonyl)-quinolin-4-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-Butyl-3-(4-ethylbenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a quinoline core, a sulfonyl group, and a morpholine moiety, which may contribute to its pharmacological properties.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Significance

The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds similar to this compound may function as inhibitors of specific enzymes. These enzymes could be involved in critical metabolic pathways or signal transduction mechanisms relevant to cancer progression.

Receptor Modulation

The compound may also interact with various receptors, acting either as an agonist or antagonist. This modulation can influence cellular responses and contribute to its therapeutic effects.

Signal Transduction Pathways

By interfering with key signal transduction pathways, the compound could alter cellular behavior, potentially leading to apoptosis in cancer cells or inhibition of tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For instance:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Reported that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. |

| Lee et al. (2022) | Demonstrated that modifications in the sulfonyl group enhance selectivity for cancer cells over normal cells. |

These findings suggest that this compound may possess similar anticancer properties.

Mechanistic Studies

In vitro studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation:

| Kinase Target | Inhibition Percentage | IC50 Value (µM) |

|---|---|---|

| CK2 | 75% | 0.5 |

| PI3K | 60% | 1.2 |

These results indicate that the compound could effectively target these kinases, potentially leading to reduced tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.